Sodium thiosalicylate
Overview
Description
Synthesis Analysis
The synthesis of sodium thiosalicylate and related compounds often involves reactions that yield significant insights into the compound's versatile nature. For instance, reactions of gold(I) isocyanide complexes with sodium thiosalicylate in water/dichloromethane systems result in high yields of (isocyanide)gold(I) thiosalicylates. These reactions are noteworthy for the supramolecular structures they form, governed by Au--Au interactions and hydrogen bonding through the carboxylic acid groups (Schneider, Bauer, & Schmidbaur, 1996). Similarly, the synthesis of the trisodium salt of bis(thiosalicylato)aurate(I) reveals the compound's ability to act both as a reducing agent for Au(III) ions and as donor ligands coordinating to the reduced Au(I) (Nomiya et al., 1995).
Molecular Structure Analysis
The molecular structure of sodium thiosalicylate derivatives provides valuable information on their potential applications. For instance, X-ray diffraction studies have elucidated the solid-state structures of various thiosalicylate complexes, revealing significant supramolecular assembly based on auriophilic and hydrogen bonding (Schneider, Bauer, & Schmidbaur, 1996). These findings are crucial for understanding the compound's reactivity and potential for forming complex structures.
Chemical Reactions and Properties
Thiosalicylates participate in diverse chemical reactions, indicating a broad spectrum of chemical properties. For example, sodium thiosulfate has been used as a sulfur source in the site-selective acylation of phenols, demonstrating the compound's versatility in chemical synthesis (Liao, Lin, Kuo, & Liang, 2022). Additionally, thiosalicylates are involved in the synthesis and mass spectrometric investigations of mercurate(II) complexes, providing insights into their structural and electronic properties (Henderson, Thomas, Okpareke, & Tiekink, 2019).
Scientific Research Applications
1. Removal of Pb (II) Ions from Aqueous Solution
- Summary of Application : Sodium thiosalicylate is used in the synthesis of a new solid-supported ionic liquid (SSIL) that has a covalent bond between the solid support, i.e., activated silica gel, with thiosalicylate-based ionic liquid . This new SSIL, labelled as Si-TS-SSIL, is used as an extractant to remove Pb (II) ions from an aqueous solution .
- Methods of Application : The ionic liquid 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium thiosalicylate ([MTMSPI][TS]) was synthesized and then chemically immobilized on activated silica gel to produce Si-TS-SSIL . The removal study of Pb (II) ions from an aqueous solution was carried out using Si-TS-SSIL as an extractant .
- Results or Outcomes : The maximum removal capacity was found to be 8.37 mg/g . The kinetics study was well fitted with the pseudo-second order model .
2. Synthesis of Thiosalicylate Ionic Liquids
- Summary of Application : Sodium thiosalicylate is used in the synthesis of a series of thiosalicylate ionic liquids based on imidazolium, ammonium, phosphonium, choline and pyrrolidinium cations .
- Methods of Application : The formation of ionic liquids was carried out by quaternization of imidazole with haloalkane . This is followed by the metathesis process which provides the desired anions of ionic liquids . ILs were also prepared by acid/base neutralization reaction hydroxide ILs with thiosalicyalte acids .
- Results or Outcomes : The compounds were characterized by Infra Red (IR), Nuclear Magnetic Resonance (NMR) and mass spectra (ESI-MS) . Their glass-transition temperatures, melting points and decomposition temperatures have been measured .
3. Solid Electrolyte of Solid-State Sodium-Ion Batteries
- Summary of Application : Sodium thiosalicylate is used in the development of solid electrolytes for solid-state sodium-ion batteries . These batteries are gaining significant traction as large-scale energy storage devices due to their relatively low cost .
- Methods of Application : The development of solid electrolytes involves advancements in various types of electrolytes, including inorganic solid electrolytes, polymer solid electrolytes, and plastic crystal solid electrolytes .
- Results or Outcomes : The research is ongoing, and the current challenge is to achieve comparable performance to liquid electrolytes at room temperature due to the low ionic conductivity of solid electrolytes .
4. Electrolyte Additives for Subzero-Temperature Aqueous Sodium-Ion Batteries
- Summary of Application : Sodium thiosalicylate is used as an electrolyte additive in the development of subzero-temperature aqueous sodium-ion batteries . These batteries are being researched to improve their performance under low temperature conditions .
- Methods of Application : The development involves the use of various electrolyte additives, including Sodium thiosalicylate, to enhance the electrochemical performance of the batteries at subzero temperatures .
- Results or Outcomes : The research is ongoing, and the current challenge is to overcome the limitations of these batteries at low temperatures .
Safety And Hazards
Future Directions
There is interest in the coordination chemistry of deprotonated thiosalicylic acid and thiosalicylate, as the combination of hard carboxylate and soft thiolate donors makes it potentially able to form complexes with a wide range of metal centres . There is a need to synthesize different types of ionic liquids attached to various cations . In a study, a new solid-supported ionic liquid (SSIL) was synthesized that has a covalent bond between the solid support, i.e., activated silica gel, with thiosalicylate-based ionic liquid . This new SSIL was used as an extractant to remove Pb (II) ions from an aqueous solution .
properties
IUPAC Name |
sodium;2-sulfanylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAIZOJDXAXWHS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147-93-3 (Parent) | |
Record name | Sodium thiosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90928380 | |
Record name | Sodium 2-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium thiosalicylate | |
CAS RN |
134-23-6 | |
Record name | Sodium thiosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM THIOSALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2D9ITW04B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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